2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine
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Overview
Description
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of trifluoromethyl groups attached to a pyridine ring. The unique properties of trifluoromethyl groups, such as their strong electron-withdrawing nature, make these compounds valuable in various fields, including agrochemicals, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct introduction of trifluoromethyl groups using trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another approach involves the construction of a pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine often involves large-scale chlorination and fluorination reactions. For example, the compound can be synthesized via simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the trifluoromethyl groups .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines with different functional groups .
Scientific Research Applications
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology: It is used in the development of biologically active compounds, including potential drug candidates.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is primarily related to its strong electron-withdrawing trifluoromethyl groups. These groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but has only one trifluoromethyl group.
4-(Trifluoromethyl)pyridine: This compound has a single trifluoromethyl group attached to the pyridine ring.
Uniqueness
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing properties and make it more reactive in certain chemical reactions. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring high chemical stability .
Properties
CAS No. |
1196152-91-6 |
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Molecular Formula |
C8H4ClF6N |
Molecular Weight |
263.57 g/mol |
IUPAC Name |
2-(chloromethyl)-4,6-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4ClF6N/c9-3-5-1-4(7(10,11)12)2-6(16-5)8(13,14)15/h1-2H,3H2 |
InChI Key |
VOYUMDQFDIJGCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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